5-hydroxypentanoyl-CoA

Catalog No.
S641923
CAS No.
M.F
C26H44N7O18P3S
M. Wt
867.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxypentanoyl-CoA

Product Name

5-hydroxypentanoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate

Molecular Formula

C26H44N7O18P3S

Molecular Weight

867.7 g/mol

InChI

InChI=1S/C26H44N7O18P3S/c1-26(2,21(38)24(39)29-7-6-16(35)28-8-10-55-17(36)5-3-4-9-34)12-48-54(45,46)51-53(43,44)47-11-15-20(50-52(40,41)42)19(37)25(49-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,34,37-38H,3-12H2,1-2H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

AMSWDUXCNHIVFP-ZMHDXICWSA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCO)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCO)O

The exact mass of the compound 5-hydroxypentanoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

5-hydroxypentanoyl-CoA is a coenzyme A derivative that plays a significant role in various biochemical pathways. Its molecular formula is C26H44N7O18P3SC_{26}H_{44}N_{7}O_{18}P_{3}S, and it is characterized by the presence of a hydroxypentanoyl group attached to coenzyme A. This compound is involved in the metabolism of fatty acids and the biosynthesis of certain bioactive molecules. The structure of 5-hydroxypentanoyl-CoA includes multiple functional groups, which contribute to its reactivity and biological functions.

5-hydroxypentanoyl-CoA participates in several enzymatic reactions. One notable reaction involves its conversion to 3-methyl-5-hydroxypentanoyl-CoA, which can spontaneously convert into other products such as methyl-valerolactone through a series of transformations. Enzymes such as 5-hydroxypentanoate CoA-transferase facilitate these reactions, allowing for the transfer of acyl groups between different coenzyme A derivatives .

Additionally, it can act as a substrate for various acyl-CoA synthetases, which activate fatty acids for subsequent metabolic pathways. The chemical reactivity of 5-hydroxypentanoyl-CoA is influenced by its ability to undergo acylation and deacylation reactions, which are crucial for cellular metabolism.

5-hydroxypentanoyl-CoA exhibits significant biological activity, particularly in lipid metabolism and energy production. It serves as an acyl donor in various biochemical pathways, including the synthesis of fatty acids and the degradation of lipids. The compound's role in metabolic processes highlights its importance in maintaining cellular homeostasis and energy balance.

Furthermore, studies indicate that 5-hydroxypentanoyl-CoA may have implications in the biosynthesis of bioactive compounds, contributing to the production of metabolites that have therapeutic potential . Its interactions with enzymes involved in lipid metabolism suggest that it may influence metabolic disorders related to lipid accumulation.

The synthesis of 5-hydroxypentanoyl-CoA can be achieved through several methods:

  • Biosynthetic Pathways: Recombinant microbial systems, such as genetically modified strains of Escherichia coli, can be utilized to produce 5-hydroxypentanoyl-CoA from renewable carbon sources. This method involves manipulating metabolic pathways to enhance yield and efficiency .
  • Chemical Synthesis: Chemical approaches may also be employed, involving the coupling of hydroxypentanoic acid with coenzyme A under specific conditions to yield 5-hydroxypentanoyl-CoA.
  • Enzymatic Synthesis: Enzymatic methods using specific transferases can facilitate the formation of this compound from precursor molecules, ensuring high specificity and yield.

5-hydroxypentanoyl-CoA has several applications across various fields:

  • Biotechnology: It is utilized in metabolic engineering to produce biofuels and bioplastics by serving as a precursor for polymerization processes.
  • Pharmaceuticals: The compound's involvement in metabolic pathways makes it a candidate for drug development targeting metabolic disorders.
  • Research: It serves as a valuable tool in studying lipid metabolism and enzyme kinetics due to its unique structural properties.

Interaction studies involving 5-hydroxypentanoyl-CoA focus on its binding affinity with various enzymes and proteins involved in metabolic pathways. Research indicates that it interacts with acyl-CoA synthetases and transferases, influencing their activity and specificity . These interactions are critical for understanding how 5-hydroxypentanoyl-CoA regulates metabolic flux and energy homeostasis within cells.

Several compounds share structural similarities with 5-hydroxypentanoyl-CoA, each exhibiting unique properties and functions:

CompoundStructure SimilarityUnique Features
Acetyl-Coenzyme AAcyl group presentCentral role in energy metabolism
Butyryl-Coenzyme AAcyl group presentInvolved in fatty acid oxidation
Propionyl-Coenzyme AAcyl group presentKey intermediate in propionate metabolism
3-Hydroxybutyryl-Coenzyme AHydroxy group presentImportant for ketone body metabolism

While these compounds share common features such as acyl groups or Coenzyme A moieties, 5-hydroxypentanoyl-CoA is distinct due to its specific hydroxyl substitution on the pentanoyl chain, which influences its reactivity and biological roles .

Molecular Formula and Weight

5-Hydroxypentanoyl-coenzyme A possesses the molecular formula C₂₆H₄₄N₇O₁₈P₃S, representing a complex organosulfur compound with multiple functional groups [1] [2]. The molecular weight of this compound is 867.7 grams per mole, as computed by contemporary chemical databases [1] [2]. The monoisotopic mass has been precisely determined to be 867.1676378666 daltons, providing accurate mass spectral identification capabilities [3] [4].

The compound exists primarily as a tetraanion under physiological conditions, with the deprotonated form having the molecular formula C₂₆H₄₀N₇O₁₈P₃S⁻⁴ [5]. This ionic state reflects the multiple phosphate groups present in the molecule that readily lose protons in aqueous solution [5]. The standard Gibbs free energy of formation for this compound has been calculated as -476.60715 kilocalories per mole, indicating its thermodynamic stability under standard conditions [4].

Table 1: Molecular Properties of 5-Hydroxypentanoyl-Coenzyme A

PropertyValue
Molecular FormulaC₂₆H₄₄N₇O₁₈P₃S
Molecular Weight (g/mol)867.7
Monoisotopic Mass (Da)867.1676378666
PubChem CID11966136
ChEBI IDCHEBI:57357
Tetraanion FormulaC₂₆H₄₀N₇O₁₈P₃S⁻⁴
Standard Gibbs Free Energy (kcal/mol)-476.60715

Structural Characteristics

5-Hydroxypentanoyl-coenzyme A is classified as an acyl-coenzyme A derivative resulting from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 5-hydroxypentanoic acid [1] [2]. The molecule exhibits a complex architecture comprising three distinct structural domains: the acyl chain, the thioester linkage, and the coenzyme A moiety [6] [7].

Thioester Linkage

The thioester linkage represents the critical functional component connecting the 5-hydroxypentanoyl group to coenzyme A through a carbon-sulfur bond [8] [9]. This organosulfur bond exhibits the molecular structure R-C(=O)-S-R', where the sulfur atom replaces the oxygen found in conventional carboxylate esters [8]. The thioester bond is characterized by enhanced reactivity compared to oxygen esters, making it particularly suitable for biological acyl transfer reactions [9] [10].

Thermodynamically, the thioester linkage releases substantial free energy upon hydrolysis, with typical values around 7.5 kilocalories per mole for similar compounds [10]. This high-energy bond facilitates the transfer of acyl groups in metabolic processes [10]. The reactivity of the thioester bond stems from the reduced resonance stabilization compared to oxygen esters, as sulfur's larger atomic radius diminishes orbital overlap with the carbonyl carbon [8] [9].

The thioester linkage demonstrates enhanced susceptibility to nucleophilic attack, particularly by amine nucleophiles, which leads to amide formation [8]. This property enables the compound to participate in various biochemical transformations involving acyl group transfer [9] [10].

Coenzyme A Moiety

The coenzyme A component consists of three essential structural elements: an adenine nucleotide head, a pantothenic acid-derived body, and a beta-mercaptoethylamine tail [6] [7]. The adenine base adopts a purine structure with the molecular formula C₅H₅N₅, forming part of the adenosine nucleotide recognition system [11] [12].

The ribose sugar component contains a 2'-hydroxyl group and forms the pentose backbone of the adenosine nucleotide [12] [13]. This ribose moiety connects to three phosphate groups arranged in a specific configuration: the 3'-ribose phosphate, alpha-phosphate, and beta-phosphate groups [13] [14]. These phosphate moieties contribute significantly to the molecule's negative charge distribution and enzyme binding characteristics [13].

The pantothenic acid derivative, also known as vitamin B₅, forms the pantetheine portion of coenzyme A [14] [15]. This component undergoes biosynthesis through a multi-step pathway involving phosphorylation, condensation with cysteine, and subsequent modifications [14] [15]. The 4'-phosphopantetheine moiety serves as the structural backbone connecting the adenine nucleotide to the terminal thiol group [14] [15].

The beta-mercaptoethylamine tail contains the critical sulfhydryl group (-SH) that forms the thioester bond with acyl groups [6] [7]. This terminal portion provides the reactive site for acyl attachment and subsequent biochemical transformations [10] [6].

Table 2: Structural Components of 5-Hydroxypentanoyl-Coenzyme A

ComponentDescriptionFunction
Adenine BasePurine nucleobase (C₅H₅N₅)Nucleotide recognition
Ribose SugarPentose with 2'-hydroxyl groupAdenosine nucleotide backbone
Phosphate GroupsThree phosphate moieties (α, β, γ)Enzyme binding and charge distribution
PantetheinePantothenic acid derivativeStructural connector
Beta-mercaptoethylamineTerminal thiol-containing groupThioester bond formation site
Thioester LinkageCarbon-sulfur bondHigh-energy acyl transfer

5-Hydroxypentanoyl Acyl Group

The 5-hydroxypentanoyl acyl group represents a five-carbon chain with a hydroxyl substituent at the terminal carbon position [17]. This hydroxy fatty acid derivative has the molecular formula C₅H₉O₂ when attached to coenzyme A [17]. The systematic name follows the omega-hydroxy fatty acid classification, indicating the hydroxyl group's position at the terminal carbon of the alkyl chain [17].

The 5-hydroxypentanoyl group exhibits unique structural characteristics due to the presence of both hydrophobic methylene groups and the hydrophilic terminal hydroxyl group . This amphiphilic nature influences the compound's interaction with biological membranes and enzyme active sites . The hydroxyl group at position 5 provides additional hydrogen bonding capabilities, potentially affecting substrate recognition and binding affinity .

The acyl chain adopts an extended conformation under most conditions, allowing flexibility for enzyme binding and conformational changes during catalytic processes . The specific carbon chain length and hydroxyl substitution pattern distinguish this compound from other acyl-coenzyme A derivatives .

Stereochemistry

The stereochemical configuration of 5-hydroxypentanoyl-coenzyme A involves multiple chiral centers within the coenzyme A moiety, particularly in the ribose sugar component [19] [5]. The InChI identifier specifies the stereochemical descriptors as /t15-,19-,20-,21+,25-/m1/s1, indicating the absolute configuration of each chiral center [19] [5].

The ribose component exhibits the standard D-configuration found in natural nucleotides, with specific stereochemical assignments at the 1', 2', 3', and 4' carbon positions [19] [5]. These stereochemical features are critical for proper enzyme recognition and binding, as most biological systems demonstrate strict stereospecificity [20] [21].

The pantothenic acid-derived portion contains an additional chiral center at the 2-position of the 2,4-dihydroxy-3,3-dimethylbutanoyl group [19] [14]. This stereocenter adopts the R-configuration in the naturally occurring form, contributing to the overall three-dimensional structure and biological activity [14] [15].

The 5-hydroxypentanoyl chain itself does not contain chiral centers, as the hydroxyl group is located at the terminal carbon position [17]. However, the overall molecular architecture creates a defined three-dimensional structure that influences enzyme-substrate interactions [20] [21].

Physical and Chemical Properties

5-Hydroxypentanoyl-coenzyme A exhibits distinctive physical and chemical properties reflecting its complex molecular structure [1] [5]. The compound demonstrates amphiphilic characteristics, possessing both hydrophilic regions from the phosphate groups and hydrophobic regions from the acyl chain [22].

The molecular flexibility represents a significant physical characteristic, with conformer generation being computationally challenging due to the large number of atoms and rotatable bonds [1] [2]. This flexibility enables conformational adaptation during enzyme binding and catalytic processes [13] [22].

The compound's solubility characteristics reflect its amphiphilic nature, with the phosphate groups conferring water solubility while the acyl chain contributes hydrophobic interactions [22] [5]. The multiple phosphate groups create a highly negatively charged molecule under physiological pH conditions [5].

Chemical stability represents a critical consideration, as thioester bonds are inherently susceptible to hydrolysis [8] [10]. The hydrolytic stability varies with pH, temperature, and ionic strength, requiring careful handling and storage conditions [23] [24].

Table 3: Physical and Chemical Properties

PropertyCharacteristicSignificance
Molecular FlexibilityHighly flexible structureConformational enzyme binding
SolubilityAmphiphilic, water-solubleCellular transport capability
Charge DistributionHighly negatively chargedProtein-ligand interactions
Chemical StabilityHydrolytically labileStorage and handling requirements
Hydrogen BondingMultiple donor/acceptor sitesProtein complex stabilization

Spectroscopic Characteristics

Mass spectrometric analysis of 5-hydroxypentanoyl-coenzyme A reveals characteristic fragmentation patterns common to acyl-coenzyme A derivatives [25] [24]. The primary fragmentation occurs at the 3'-phosphate-adenosine-5'-diphosphate bond, resulting in a neutral loss of 507 atomic mass units [25]. This fragmentation produces a daughter ion with mass-to-charge ratio [M - 507 + H]⁺, where M represents the molecular mass of the parent compound [25].

Additional fragmentation between the 5'-diphosphates generates a characteristic daughter ion at 428 mass-to-charge ratio, providing qualitative identification capabilities [25] [24]. Multiple reaction monitoring techniques utilize these fragmentation patterns for quantitative analysis, employing transitions from [M + H]⁺ to [M - 507 + H]⁺ for quantitation and [M + H]⁺ to 428 for qualitative confirmation [25].

The compound's SMILES notation provides a complete structural representation: CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C@HOP(=O)(O)O)C@HO [19] [5]. The corresponding InChI key AMSWDUXCNHIVFP-ZMHDXICWSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [19] [5].

Nuclear magnetic resonance spectroscopy of similar acyl-coenzyme A compounds demonstrates characteristic chemical shifts for the adenine protons, ribose protons, and methylene groups of the pantetheine chain [26] [27]. The thioester carbonyl carbon typically appears in the 13C nuclear magnetic resonance spectrum around 200 parts per million, reflecting the electron-withdrawing effect of the sulfur atom [26].

5-Hydroxypentanoyl-CoA represents a critical metabolic intermediate that bridges fatty acid metabolism and coenzyme A biochemistry. This compound's biosynthesis involves multiple enzymatic pathways and regulatory mechanisms that coordinate cellular metabolism with energy production and storage [1] [2]. The formation of 5-hydroxypentanoyl-CoA requires precise integration of substrate availability, enzymatic catalysis, and regulatory control to maintain metabolic homeostasis [3] [4].

Enzymatic Formation Pathways

The biosynthesis of 5-hydroxypentanoyl-CoA occurs through distinct enzymatic pathways, each contributing to the overall metabolic flux toward this essential acyl-CoA derivative. These pathways demonstrate the remarkable flexibility of cellular metabolism in generating specialized metabolites from common precursors [3] [5] [6].

5-Hydroxypentanoate CoA-Transferase Catalyzed Reactions

The primary enzymatic route for 5-hydroxypentanoyl-CoA formation involves the action of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which catalyzes the direct transfer of coenzyme A from acetyl-CoA to 5-hydroxypentanoic acid [3] [5] [6]. This enzyme belongs to the transferase family, specifically the CoA-transferases, and exhibits the systematic name acetyl-CoA:5-hydroxypentanoate CoA-transferase [3] [7].

The enzymatic reaction proceeds according to the following stoichiometry:

acetyl-CoA + 5-hydroxypentanoate ⇌ acetate + 5-hydroxypentanoyl-CoA

This reaction represents a reversible CoA transfer mechanism that maintains the cellular pool of activated acyl groups while facilitating the incorporation of 5-hydroxypentanoic acid into central metabolic pathways [3] [5] [6]. The enzyme demonstrates substrate specificity, with propanoyl-CoA, butanoyl-CoA, and other short-chain acyl-CoAs serving as alternative CoA donors, albeit at reduced catalytic efficiency compared to acetyl-CoA [8] [5] [7].

Kinetic studies have revealed that the enzyme exhibits Michaelis-Menten kinetics with respect to both substrates, and the reaction mechanism likely involves the formation of an enzyme-CoA intermediate during the transfer process [5] [7]. The enzyme's activity is influenced by cellular CoA pools and metabolic demand for 5-hydroxypentanoyl-CoA derivatives [9].

Alternative Biosynthetic Routes

Beyond the CoA-transferase pathway, 5-hydroxypentanoyl-CoA can be generated through alternative biosynthetic routes that involve the activation of 5-hydroxypentanoic acid by acyl-CoA synthetases [10] [11] [12]. Long-chain fatty acid CoA ligases (EC 6.2.1.3) can catalyze the ATP-dependent activation of 5-hydroxypentanoic acid, although this pathway typically operates at lower efficiency due to the substrate preference of these enzymes for longer-chain fatty acids [13] [12] [14].

The acyl-CoA synthetase reaction follows a two-step mechanism:

  • 5-hydroxypentanoic acid + ATP → 5-hydroxypentanoyl-AMP + PPi
  • 5-hydroxypentanoyl-AMP + CoA-SH → 5-hydroxypentanoyl-CoA + AMP

This pathway becomes metabolically significant under conditions where acetyl-CoA availability is limited or when 5-hydroxypentanoic acid concentrations are elevated [12] [15]. The formation of 5-hydroxypentanoyl-CoA through this route requires the investment of two ATP equivalents (accounting for pyrophosphate hydrolysis), making it energetically more costly than the CoA-transferase pathway [11] [12].

Additionally, 5-hydroxypentanoyl-CoA can arise as an intermediate in fatty acid β-oxidation when hydroxylated fatty acids undergo mitochondrial degradation [10] [16]. Studies with 5-hydroxydecanoyl-CoA have demonstrated that hydroxylated acyl-CoA species can be metabolized through the β-oxidation machinery, producing shorter-chain hydroxylated intermediates, including 5-hydroxypentanoyl-CoA [16].

Precursor Molecules

The biosynthesis of 5-hydroxypentanoyl-CoA depends on the availability of specific precursor molecules that serve as building blocks and cofactors in the enzymatic reactions [17] . The primary precursor is 5-hydroxypentanoic acid, an omega-hydroxy fatty acid that can be derived from multiple metabolic sources [17] .

5-Hydroxypentanoic acid can be generated through the oxidative metabolism of 1,5-pentanediol by alcohol dehydrogenases and aldehyde dehydrogenases . This pathway involves the sequential oxidation of the primary alcohol group to an aldehyde and subsequently to the carboxylic acid . The enzyme-catalyzed conversion proceeds with high specificity and represents a significant metabolic route for the generation of this hydroxylated fatty acid precursor.

Another important source of 5-hydroxypentanoic acid is the alkaline hydrolysis of δ-valerolactone, which occurs under physiological conditions and provides a continuous supply of the substrate for CoA conjugation [19]. The lactone ring opening is thermodynamically favorable under alkaline conditions, and the resulting 5-hydroxypentanoic acid can be immediately incorporated into the CoA activation pathways.

The coenzyme A component of 5-hydroxypentanoyl-CoA originates from the universal CoA biosynthetic pathway, which requires pantothenate (vitamin B5), cysteine, and adenosine triphosphate as essential precursors [20] [21] [22] [23]. This pathway involves five sequential enzymatic steps that convert pantothenate to the fully functional CoA cofactor [20] [22] [23]. The availability of these precursors directly influences the cellular capacity for 5-hydroxypentanoyl-CoA biosynthesis.

Coenzyme A Involvement

Coenzyme A serves as the essential cofactor that transforms 5-hydroxypentanoic acid from a simple fatty acid into a metabolically active thioester derivative [21] [24]. The CoA moiety provides the reactive thiol group that forms the thioester bond with the carboxyl group of 5-hydroxypentanoic acid, creating a high-energy intermediate capable of participating in diverse metabolic reactions [21] [24].

The structure of coenzyme A consists of an adenosine 3',5'-diphosphate group linked to 4-phosphopantothenic acid and β-mercaptoethylamine [21] [24]. This complex structure serves multiple functions in the formation and utilization of 5-hydroxypentanoyl-CoA. The adenosine diphosphate moiety acts as a recognition element for enzymes that bind CoA derivatives, while the pantothenic acid component provides structural stability [21] [24].

The phosphopantetheine arm of CoA extends from the adenosine core and terminates in the reactive thiol group that forms the thioester bond with 5-hydroxypentanoic acid [21] [24]. This structural arrangement allows the acyl group to be positioned appropriately for enzymatic reactions while maintaining the specificity required for metabolic regulation [21] [24].

The involvement of CoA in 5-hydroxypentanoyl-CoA formation is regulated by the cellular CoA pool size and the relative concentrations of competing acyl-CoA species [25] [26] [27]. Under conditions of high acetyl-CoA concentrations, the formation of 5-hydroxypentanoyl-CoA may be reduced due to competitive inhibition of the CoA-transferase enzyme [25] [27].

Regulation of Biosynthesis

The biosynthesis of 5-hydroxypentanoyl-CoA is subject to multiple levels of regulatory control that ensure appropriate metabolic flux and prevent the accumulation of potentially toxic intermediates [4] [28] [25] [27]. The primary regulatory mechanism involves feedback inhibition of key enzymes in both the CoA biosynthetic pathway and the acyl-CoA formation reactions [25] [26] [27].

Pantothenate kinase, the rate-limiting enzyme in CoA biosynthesis, is subject to potent feedback inhibition by CoA and acetyl-CoA [25] [29] [26] [27]. This regulatory mechanism ensures that CoA production matches cellular demand and prevents the overaccumulation of CoA derivatives [25] [27]. The inhibition is competitive with respect to ATP for CoA and non-competitive for acetyl-CoA, providing multiple mechanisms for fine-tuning enzyme activity [25] [27].

The regulation of pantothenate kinase activity directly affects the availability of CoA for 5-hydroxypentanoyl-CoA formation [26] [27]. Studies using feedback-resistant mutants of pantothenate kinase have demonstrated that disruption of this regulatory mechanism leads to significant increases in cellular CoA levels and enhanced formation of CoA derivatives [27] [30].

Transcriptional regulation also contributes to the control of 5-hydroxypentanoyl-CoA biosynthesis through modulation of enzyme expression levels [4] [31]. The genes encoding enzymes in the CoA biosynthetic pathway are subject to coordinated regulation in response to metabolic demand and nutritional status [4] [31]. This level of control provides long-term adaptation to changing metabolic conditions.

Post-translational modifications, including phosphorylation and protein-protein interactions, provide additional regulatory mechanisms that modulate enzyme activity in response to cellular signaling pathways [4]. The formation of enzyme complexes in the CoA biosynthetic pathway enhances catalytic efficiency and provides opportunities for coordinated regulation [4].

The regulation of 5-hydroxypentanoyl-CoA biosynthesis also involves substrate availability and metabolic channeling mechanisms that direct metabolic flux toward specific pathways based on cellular needs [4] [32]. The balance between competing metabolic pathways ensures that 5-hydroxypentanoyl-CoA formation occurs at appropriate levels to support cellular metabolism without depleting essential cofactor pools.

Data Tables

Table 1: Enzymatic Formation Pathways

EnzymeEC NumberSubstrateProductRole in 5-Hydroxypentanoyl-CoA Formation
5-Hydroxypentanoate CoA-transferaseEC 2.8.3.14Acetyl-CoA + 5-hydroxypentanoateAcetate + 5-hydroxypentanoyl-CoADirect formation via CoA transfer
Long-chain fatty acid CoA ligaseEC 6.2.1.3Fatty acid + ATP + CoAAcyl-CoA + AMP + PPiFatty acid activation pathway
Enoyl-CoA hydrataseEC 4.2.1.175-Hydroxydecanoyl-CoA3,5-Dihydroxydecanoyl-CoAβ-oxidation metabolism
Pantothenate kinaseEC 2.7.1.33Pantothenate + ATP4-Phosphopantothenate + ADPCoA biosynthesis precursor
Phosphopantothenoylcysteine synthetaseEC 6.3.2.54-Phosphopantothenate + cysteine4-Phosphopantothenoylcysteine + AMPCoA biosynthesis intermediate

Table 2: Molecular and Structural Properties

PropertyValueSource/Notes
Molecular FormulaC26H44N7O18P3SPubChem CID 11966136
Molecular Weight (g/mol)867.7Computed by PubChem 2.2
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioateChEBI structural nomenclature
CAS Registry Number111684-68-5Chemical Abstracts Service
InChI KeyAMSWDUXCNHIVFP-ZMHDXICWSA-NInternational Chemical Identifier
ClassificationAcyl-CoA esterFunctional classification
Physiological pH~7.4 (physiological)Biological systems
Melting PointNot determinedThermally labile compound

Table 3: Precursor Molecules in 5-Hydroxypentanoyl-CoA Biosynthesis

Precursor MoleculeMolecular FormulaRole in BiosynthesisPathway
5-Hydroxypentanoic acidC5H10O3Direct substrate for CoA conjugationCoA-transferase reaction
Pantothenate (Vitamin B5)C9H17NO5Essential precursor for CoA biosynthesisUniversal CoA biosynthesis
CysteineC3H7NO2SAmino acid component of CoA structureCoA biosynthesis step 2
Adenosine triphosphateC10H16N5O13P3Energy source for enzymatic reactionsMultiple enzymatic steps
Coenzyme AC21H36N7O16P3SCofactor scaffold for acyl group attachmentDirect substrate
1,5-PentanediolC5H12O2Oxidative precursor to 5-hydroxypentanoic acidOxidative metabolism
δ-ValerolactoneC5H8O2Hydrolysis product yielding 5-hydroxypentanoic acidAlkaline hydrolysis

Table 4: Regulation of 5-Hydroxypentanoyl-CoA Biosynthesis

Regulatory MechanismTarget EnzymeMechanismPhysiological SignificanceReference
Feedback inhibition by CoAPantothenate kinase (EC 2.7.1.33)Competitive inhibition with ATPPrimary regulation of CoA levelsRock et al. (2000)
Feedback inhibition by acetyl-CoAPantothenate kinase (EC 2.7.1.33)Non-competitive inhibitionSecondary regulation mechanismVallari et al. (1987)
Allosteric regulationMultiple enzymes in pathwayConformational changesFine-tuning enzyme activityLeonardi & Jackowski (2007)
Transcriptional controlAll CoA biosynthesis genesGene expression modulationLong-term adaptationVarious studies
Post-translational modificationPantothenate kinase isoformsPhosphorylation/dephosphorylationTissue-specific regulationMammalian systems
Substrate availabilityRate-limiting stepsMetabolite pool regulationMetabolic flux controlJackowski & Rock (1981)
Enzyme complex formationCoA biosynthetic complexProtein-protein interactionsEnhanced biosynthetic efficiencySrinivasan et al. (2015)

XLogP3

-5.7

Wikipedia

5-hydroxypentanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 07-20-2023

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